molecular formula C14H20N2O2 B1347384 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid CAS No. 500294-64-4

3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid

Cat. No.: B1347384
CAS No.: 500294-64-4
M. Wt: 248.32 g/mol
InChI Key: GDDMWIBZSURPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid is a piperazine derivative with a propanoic acid backbone substituted at the 4-position of the piperazine ring by a 3-methylphenyl group. It exists in multiple forms, including the free acid, dihydrochloride salt, and hydrate. Key properties include:

  • Dihydrochloride form: Molecular formula C₁₄H₂₁Cl₂N₂O₂, molecular weight 284.78 g/mol, CAS 1172802-40-2, purity ≥95% .
  • Hydrate form: Molecular formula C₁₄H₂₂N₂O₃, molecular weight 266.34 g/mol, CAS 1269199-21-4 (discontinued) .

The dihydrochloride salt is commercially available for research purposes (e.g., Santa Cruz Biotechnology offers 250 mg and 1 g quantities) . The compound’s structure combines a lipophilic aromatic group with a polar carboxylic acid, making it a candidate for studying receptor interactions or metabolic pathways.

Properties

IUPAC Name

3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12-3-2-4-13(11-12)16-9-7-15(8-10-16)6-5-14(17)18/h2-4,11H,5-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDMWIBZSURPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293077
Record name 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500294-64-4
Record name 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 3-Methylphenyl Group: The piperazine ring is then reacted with 3-methylphenyl chloride in the presence of a base, such as sodium hydride, to introduce the 3-methylphenyl group.

    Introduction of Propanoic Acid Moiety: The final step involves the reaction of the substituted piperazine with acrylonitrile, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in the presence of a catalyst for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies related to receptor binding and neurotransmitter modulation.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the brain and modulate their activity. This can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological and behavioral responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid with similar piperazine-propanoic acid derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
Target Compound (dihydrochloride) 3-Methylphenyl C₁₄H₂₁Cl₂N₂O₂ 284.78 1172802-40-2 High solubility (HCl salt), 95% purity
3-(4-Phenylpiperazin-1-yl)propanoic acid Phenyl C₁₃H₁₇N₂O₂ 233.29 124078-87-1 Parent compound, no substituents
3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride 3-Chlorophenyl C₁₃H₁₇Cl₃N₂O₂ 353.65 - Increased lipophilicity (Cl group)
3-(4-(4-Chlorophenyl)piperazin-1-yl)propanoic acid 4-Chlorophenyl C₁₃H₁₆ClN₂O₂ 267.73 732298-42-9 Para-substituted Cl, 95% purity
3-[4-(Trifluoromethyl)phenyl]propanoic acid Trifluoromethylphenyl C₁₀H₉F₃O₂ 218.18 - High electronegativity (CF₃ group)
Key Observations:
  • Substituent Effects: 3-Methylphenyl: Enhances lipophilicity compared to the unsubstituted phenyl analog (C₁₃H₁₇N₂O₂) . Trifluoromethyl Group: Introduces strong electron-withdrawing effects, impacting acidity and crystal packing (e.g., hydrogen-bonded dimers in the solid state) .
  • Salt Forms :

    • Dihydrochloride salts (e.g., target compound) improve aqueous solubility, critical for in vitro assays .
Case Study: 3-[4-(Trifluoromethyl)phenyl]propanoic Acid
  • Crystal Structure : Forms inversion dimers via O–H⋯O hydrogen bonds, a feature that may influence solubility and crystallization processes .

Biological Activity

3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the 3-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as a ligand in receptor binding studies, modulating the activity of neurotransmitter systems or other signaling pathways. The precise molecular targets remain under investigation, but preliminary studies suggest potential interactions with serotonin and dopamine receptors, which are critical in neurological functions.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic effects. For instance, studies on related piperazine derivatives have shown promising results in animal models for anxiety and depression, suggesting that this compound could share similar properties.

Antimicrobial Properties

Emerging studies highlight the antimicrobial potential of piperazine derivatives. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests a possible application in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives:

  • Antidepressant Activity : A study assessing the effects of piperazine derivatives found that certain modifications led to enhanced serotonin receptor binding, correlating with increased antidepressant-like behavior in rodent models .
  • Antimicrobial Activity : In vitro tests on piperazine-based compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .
  • Receptor Binding Studies : Research focusing on receptor interactions has shown that piperazine derivatives can effectively bind to serotonin receptors, influencing neurotransmitter dynamics and potentially offering therapeutic benefits for mood disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-(4-Methylpiperazin-1-yl)propanoic acidStructureAntidepressant
4-(4-Methylphenyl)piperazin-1-yl]butanoic acidStructureAntimicrobial
3-(4-Methyl-1H-pyrazol-1-yl)propanoic acidStructureAntifungal

Q & A

Q. What experimental methods are essential for confirming the structural integrity of 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid during synthesis?

  • Methodological Answer: Structural validation requires a combination of elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For example, elemental analysis (C, H, N percentages) aligns with theoretical values for the compound’s dihydrochloride salt form (e.g., C: 60.1%, H: 7.1%, N: 6.1% as calculated in ). Melting point determination (184–188°C for derivatives in ) and HPLC purity checks (>95%) further confirm structural integrity. These methods ensure reproducibility and minimize synthetic by-products.

Q. How does the 3-methylphenyl substituent on the piperazine ring influence the compound’s physicochemical properties?

  • Methodological Answer: The 3-methylphenyl group enhances lipophilicity, impacting solubility and membrane permeability. Researchers should assess logP values experimentally (e.g., via shake-flask method) and compare with computational predictions. Salt formation (e.g., dihydrochloride salts in ) can improve aqueous solubility for in vitro assays. Stability under varying pH conditions should be tested using UV-spectrophotometry or LC-MS.

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to minimize by-products?

  • Methodological Answer: Optimization involves:
  • Coupling Agents: Use 1,1'-carbonyldiimidazole (CDI) for amide bond formation, as demonstrated in , to reduce racemization.
  • Purification: Recrystallization as dihydrochloride salts improves purity (>95%).
  • Reaction Monitoring: Employ TLC (e.g., silica gel with ethyl acetate:hexane) or in-line FTIR to track intermediate formation.
  • Scale-Up Considerations: Maintain stoichiometric ratios (e.g., 1:1.1 molar ratio of acid to amine in ) to prevent excess reagent accumulation.

Q. What strategies resolve contradictions in reported 5-HT receptor binding affinities for this compound?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., receptor subtype selectivity, radioligand competition protocols). To address:
  • Standardization: Use reference compounds (e.g., ketanserin for 5-HT2A) in parallel assays.
  • Structural Analog Comparison: Test derivatives with varied substituents (e.g., 2-methoxyphenyl vs. 3-methylphenyl in ) to identify critical pharmacophores.
  • Computational Docking: Predict binding modes using molecular dynamics simulations (e.g., ICReDD’s quantum chemical methods in ) to guide experimental validation.

Q. How can metabolic stability be assessed in preclinical models for this compound?

  • Methodological Answer:
  • In Vitro Models: Use liver microsomes or hepatocytes to measure intrinsic clearance. Monitor metabolites via LC-HRMS.
  • Isotope Labeling: Incorporate ¹⁴C or deuterium at the piperazine ring to track metabolic pathways.
  • In Silico Prediction: Apply ADMET software (e.g., SwissADME) to identify vulnerable sites (e.g., N-methyl groups) for structural modification.

Q. What advanced analytical techniques are critical for characterizing degradation products in long-term stability studies?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to heat, light, and humidity, then analyze using UPLC-QTOF-MS to identify degradation pathways.
  • Impurity Profiling: Compare with pharmacopeial standards (e.g., USP Reference Standards in ) to quantify known impurities.
  • Solid-State Analysis: Use XRPD to detect polymorphic changes affecting stability.

Q. How can computational chemistry enhance SAR studies for piperazine derivatives targeting CNS receptors?

  • Methodological Answer:
  • Virtual Screening: Generate 3D-QSAR models (e.g., CoMFA) using structural analogs (e.g., 4-(3-chlorophenyl)piperazine derivatives in ) to predict activity.
  • Receptor Dynamics: Perform molecular dynamics simulations (e.g., GROMACS) to study binding pocket flexibility.
  • Fragment-Based Design: Deconstruct the molecule into core fragments (piperazine, propanoic acid) and optimize substituent interactions using docking software (AutoDock Vina).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.